4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one
CAS No.: 1479298-59-3
Cat. No.: VC5562480
Molecular Formula: C10H10BrNO2
Molecular Weight: 256.099
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1479298-59-3 |
|---|---|
| Molecular Formula | C10H10BrNO2 |
| Molecular Weight | 256.099 |
| IUPAC Name | 4-(3-bromophenyl)-4-methyl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C10H10BrNO2/c1-10(6-14-9(13)12-10)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,12,13) |
| Standard InChI Key | VMWFULIQTNQJOS-UHFFFAOYSA-N |
| SMILES | CC1(COC(=O)N1)C2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one (CAS No. 1479298-59-3) is defined by the molecular formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.099 g/mol . Its IUPAC name systematically describes the core oxazolidinone ring substituted with a methyl group at position 4 and a 3-bromophenyl moiety at the same position (Figure 1).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrNO₂ | |
| Molecular Weight | 256.099 g/mol | |
| InChI Key | VMWFULIQTNQJOS-UHFFFAOYSA-N | |
| SMILES | CC1(COC(=O)N1)C2=CC(=CC=C2)Br | |
| Exact Mass | 255.988 g/mol |
Structural Analysis
The compound features a five-membered oxazolidinone ring (a lactam of β-amino alcohol) with a methyl group and 3-bromophenyl substituent at the 4-position. The bromine atom on the phenyl ring enhances electrophilic reactivity, making it a candidate for cross-coupling reactions . X-ray crystallography data for analogous oxazolidinones reveal planar ring geometries, with substituents influencing torsional angles and packing efficiency .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 4-(3-bromophenyl)-4-methyl-1,3-oxazolidin-2-one is inferred from methodologies used for structurally related oxazolidinones. A validated approach involves:
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Epichlorohydrin Ring-Opening: Reacting (R)- or (S)-epichlorohydrin with N-aryl carbamates under basic conditions .
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Cyclization: Intramolecular nucleophilic attack by the carbamate oxygen on the epoxide-derived intermediate forms the oxazolidinone ring .
For example, ethyl 3-bromophenylcarbamate and methyl-substituted epichlorohydrin undergo cyclization in dimethyl sulfoxide (DMSO) with lithium hydroxide as a base, yielding the target compound at room temperature .
Reaction Optimization
Critical parameters for maximizing yield and enantiopurity include:
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Solvent Choice: DMSO outperforms acetonitrile or THF due to enhanced solubility of intermediates .
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Base Selection: Lithium hydroxide achieves higher yields (40–62%) compared to potassium tert-butoxide or DMAP .
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Temperature: Room temperature minimizes side reactions while maintaining reasonable reaction rates .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for the compound remain limited, but computational predictions and analog comparisons suggest:
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Boiling Point: Estimated >250°C (similar to brominated aromatics) .
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Solubility: Low aqueous solubility, typical of brominated oxazolidinones.
Spectroscopic Characterization
NMR Data for Analogous Compounds:
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¹H NMR (CDCl₃): δ 2.40 (s, CH₃), 3.73–4.19 (m, oxazolidinone protons), 7.24–7.34 (m, aromatic Br-C₆H₄) .
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¹³C NMR: Peaks at δ 44.5 (CH₃), 70.9 (C-O), 133.6 (C-Br), and 153.5 (C=O) .
Research Applications and Biological Relevance
Synthetic Utility
The bromine atom enables transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura), facilitating access to biaryl derivatives for drug discovery .
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